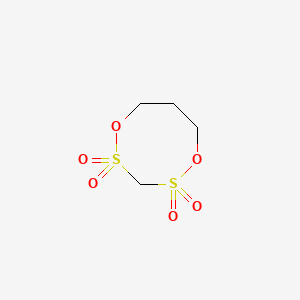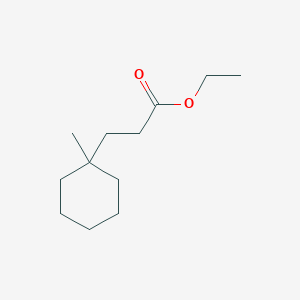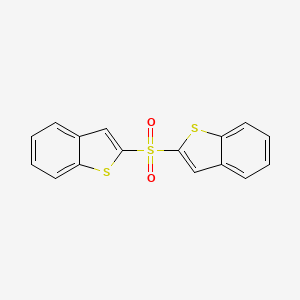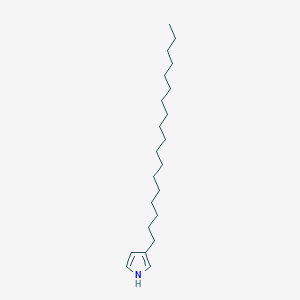
3-Octadecyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octadecyl-1H-pyrrole is a chemical compound belonging to the class of pyrroles, which are five-membered aromatic heterocycles containing nitrogen. This compound is characterized by an octadecyl (C18H37) chain attached to the third position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in various natural products and synthetic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include an octadecyl-substituted 1,4-dicarbonyl compound and ammonia or an appropriate amine under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of metal catalysts, such as iron(III) chloride, can facilitate the reaction under milder conditions, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 3-Octadecyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated or nitrated pyrroles.
Aplicaciones Científicas De Investigación
3-Octadecyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 3-Octadecyl-1H-pyrrole involves its interaction with various molecular targets. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the long octadecyl chain can interact with lipid membranes, altering membrane fluidity and permeability .
Comparación Con Compuestos Similares
Pyrrole: The parent compound with a simple five-membered ring containing nitrogen.
1-Octadecyl-1H-pyrrole: Similar to 3-Octadecyl-1H-pyrrole but with the octadecyl chain attached to the nitrogen atom.
Pyridine: A six-membered aromatic heterocycle containing nitrogen, similar in reactivity but with different electronic properties.
Uniqueness: this compound is unique due to the position of the octadecyl chain, which imparts distinct physical and chemical properties compared to other pyrrole derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .
Propiedades
Número CAS |
93362-22-2 |
|---|---|
Fórmula molecular |
C22H41N |
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
3-octadecyl-1H-pyrrole |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21,23H,2-18H2,1H3 |
Clave InChI |
GNRWJLDIWSTMMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CNC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


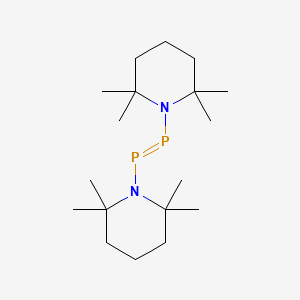
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
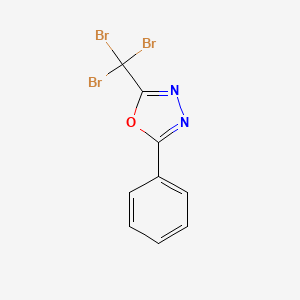
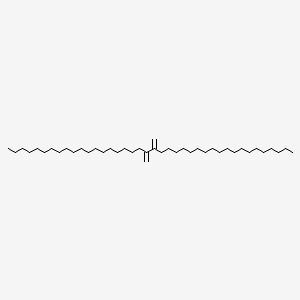
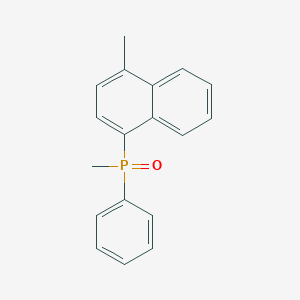

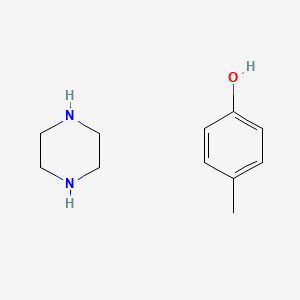
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
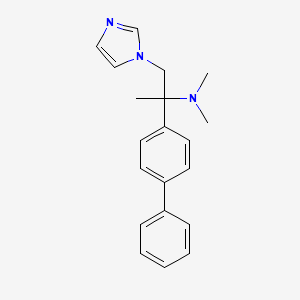
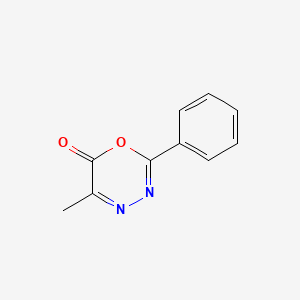
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
